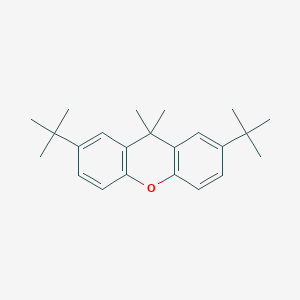

2,7-Di-tert-butyl-9,9-dimethylxanthene

Descripción general

Descripción

2,7-Di-tert-butyl-9,9-dimethylxanthene is an organic compound with the molecular formula C23H30O and a molecular weight of 322.48 g/mol . It is known for its stability and unique structural properties, making it a valuable compound in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Di-tert-butyl-9,9-dimethylxanthene typically involves the reaction of 9,9-dimethylxanthene with tert-butyl groups under specific conditions. One common method includes the use of tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

2,7-Di-tert-butyl-9,9-dimethylxanthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst.

Substitution: Various electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Catalysis and Coordination Chemistry

DTB-DMX serves as a precursor in the synthesis of diphosphine ligands, which are crucial for catalysis in organic reactions. These ligands facilitate various catalytic processes due to their ability to stabilize metal complexes .

Fluorescence Microscopy and Flow Cytometry

The compound exhibits fluorescent properties that make it suitable for use in fluorescence microscopy and flow cytometry. Its stability under light exposure enhances its utility in biological imaging applications .

Biosensors Development

In medical applications, DTB-DMX is employed in the development of biosensors designed to detect biomarkers in biological samples. Its chemical properties allow for effective interactions with target molecules, improving the sensitivity and specificity of these sensors .

Organic Light-Emitting Diodes (OLEDs)

DTB-DMX is utilized in the production of OLEDs due to its unique electronic properties and structural stability. The compound's ability to form thin films makes it an excellent candidate for use in optoelectronic devices .

Case Study 1: Synthesis of Diphosphine Ligands

Recent research has demonstrated the efficacy of DTB-DMX as a building block for diphosphine ligands used in catalytic applications. The study highlighted the successful formation of several metal complexes that exhibited enhanced catalytic activity compared to traditional ligands .

Case Study 2: Fluorescent Probes for Biological Imaging

A study explored the use of DTB-DMX as a fluorescent probe for live-cell imaging. The compound was incorporated into cellular systems where it successfully illuminated specific cellular structures, providing insights into cellular dynamics and interactions .

Mecanismo De Acción

The mechanism of action of 2,7-Di-tert-butyl-9,9-dimethylxanthene involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating reactions by lowering activation energies and increasing reaction rates . The compound’s fluorescent properties are due to its ability to absorb light at specific wavelengths and emit light at longer wavelengths, making it useful in imaging applications .

Comparación Con Compuestos Similares

Similar Compounds

9,9-Dimethylxanthene: Lacks the tert-butyl groups, making it less sterically hindered and less stable.

2,7-Di-tert-butyl-9,9-dimethylxanthene-4,5-dicarboxylic acid: Contains additional carboxylic acid groups, which can participate in further chemical reactions.

4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene: Contains bromine atoms, making it more reactive in substitution reactions.

Uniqueness

This compound is unique due to its combination of steric hindrance from the tert-butyl groups and the stability provided by the dimethylxanthene core. This makes it particularly useful in applications requiring stable, yet reactive compounds .

Actividad Biológica

2,7-Di-tert-butyl-9,9-dimethylxanthene is a synthetic organic compound with significant applications in various fields, including chemistry and biology. Its unique structure contributes to its biological activity, particularly as a precursor in synthesizing other compounds and as a fluorescent probe. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C23H30O

- Molecular Weight : 322.48 g/mol

- Melting Point : 188-192 °C

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Fluorescence Properties : The compound is utilized in fluorescence microscopy and flow cytometry due to its ability to emit light upon excitation. This property makes it valuable for detecting biological markers in various assays.

- Synthesis of Ligands : It serves as a precursor in the synthesis of diphosphine ligands, which play crucial roles in catalysis and coordination chemistry .

- Pharmacological Applications : The compound has been employed in developing biosensors for detecting biomarkers in biological samples.

Biological Activity and Case Studies

Research has demonstrated the diverse biological activities of this compound across various studies:

Table 1: Summary of Biological Activities

Case Study: Catalytic Activity

In a study focused on catalytic applications, this compound was evaluated as a catalyst for intramolecular hydroamination reactions. The results indicated that this compound could selectively catalyze reactions leading to Markovnikov products with high turnover frequencies (N_t) over extended periods . For example, the reaction involving 1-octene and octylamine yielded a turnover frequency of 0.41 h^-1 after 24 hours.

Case Study: Polymerization Reactions

Another investigation highlighted the compound's role in palladium-catalyzed coupling reactions where it facilitated the formation of complex structures such as rigid neutral xanthene derivatives. These derivatives exhibited significant activity for ethylene polymerization, showcasing the compound's versatility in synthetic applications .

Biochemical Pathways

The biochemical pathways involving this compound include:

- Synthesis Pathways : The compound is synthesized through reactions involving tert-butyl chloride and strong bases like sodium hydride or potassium tert-butoxide.

- Reactivity Patterns : It participates in oxidation and reduction reactions that can lead to various derivatives useful in further chemical synthesis.

Propiedades

IUPAC Name |

2,7-ditert-butyl-9,9-dimethylxanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCYABCDIOEUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(C)(C)C)OC3=C1C=C(C=C3)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401977 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130525-41-6 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,7-Di-tert-butyl-9,9-dimethylxanthene?

A1: The molecular formula of this compound is C23H32O, and its molecular weight is 324.50 g/mol [].

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While the provided research articles focus on the applications of derivatives rather than the parent xanthene compound, typical characterization methods for such organic molecules include NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry. Thermochemical studies on this compound and the unsubstituted 9,9-dimethylxanthene have been conducted [].

Q3: What types of ligands have been designed using this compound as a backbone?

A4: Several research articles highlight the use of this compound as a backbone for pincer ligands, which are tridentate ligands that coordinate to a metal center through three donor atoms. These ligands often feature nitrogen, oxygen, phosphorus, or sulfur as donor atoms, introduced at the 4 and 5 positions of the xanthene framework [, , , , , , , , , , , , , , ].

Q4: What are the main catalytic applications of metal complexes incorporating these ligands?

A4: Metal complexes incorporating this compound-based ligands have shown promise in various catalytic reactions. Notable examples include:

Q5: Have computational studies been employed to understand the properties and reactivity of these metal complexes?

A6: Yes, computational chemistry has been instrumental in rationalizing the observed reactivity and selectivity of this compound-supported metal complexes. Density Functional Theory (DFT) calculations, Atoms in Molecules (AIM) analysis, and Natural Bond Orbital (NBO) analysis are some of the tools used to probe bonding interactions, charge distributions, and reaction pathways [, ]. For instance, gas-phase DFT calculations, including fragment interaction calculations with energy decomposition and ETS-NOCV analysis, were used to study the nature of actinide-arene bonding in thorium and uranium alkyl cations [].

Q6: How does the bulky nature of the this compound backbone influence the reactivity of the metal complexes?

A6: The steric bulk provided by the tert-butyl substituents plays a crucial role in:

Q7: Have any studies explored the modification of the xanthene core itself?

A9: Yes, there are instances where the xanthene core has been modified to incorporate different heteroatoms. One notable example is the replacement of the oxygen atom with sulfur, leading to thioxanthene-based ligands. These modifications have been shown to impact the coordination geometry around the metal center and influence the reactivity of the resulting complexes []. Another example involves the introduction of a diphenylphosphino group at the 4 position of the xanthene, while the 5 position carries a diphenylstibino group. This system allows the exploration of pnictogen bonding in the activation of gold catalysts [].

Q8: What analytical techniques are commonly employed to characterize this compound-based complexes?

A8: The research articles emphasize the use of various spectroscopic and analytical techniques to characterize the synthesized metal complexes, including:

Q9: How does the solubility of this compound-based complexes vary?

A11: The solubility of the complexes is highly dependent on the nature of the metal, the specific ligand design, and the choice of solvent. While some complexes are soluble in common organic solvents like toluene, hexane, or tetrahydrofuran (THF), others exhibit limited solubility and might require more polar solvents like dimethoxyethane (DME) [, ]. The presence of bulky substituents on the ligand generally enhances solubility in non-polar solvents [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.